molecular formula C7H11NS B093282 2-异丁基噻唑 CAS No. 18640-74-9

2-异丁基噻唑

货号 B093282
CAS 编号: 18640-74-9
分子量: 141.24 g/mol
InChI 键: CMPVUVUNJQERIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Isobutylthiazole (2-IBT) is a member of the thiazole family and is a heterocyclic compound containing sulfur and nitrogen. It is a colorless to yellowish liquid with a pungent odor. 2-IBT has a wide range of applications in the synthesis of pharmaceuticals and other organic compounds. It is also used as a preservative, food additive, and as a corrosion inhibitor in the oil and gas industry.

科学研究应用

食品香料

2-异丁基噻唑是一种具有青草味的食品香料成分,可以增添成熟番茄的特性 . 它被用于各种食品香料中,例如黑醋栗、木瓜、香瓜、覆盆子和烤牛肉 .

酸橙风味增强剂

除了在各种食品香料中的用途外,2-异丁基噻唑还可以增强鲜酸橙的香味 . 这使其成为需要酸橙味的饮料和糖果产品的宝贵成分。

美拉德反应产物

2-异丁基噻唑是美拉德反应的产物 . 美拉德反应是氨基酸与还原糖之间的化学反应,通常需要加热。这是一种非酶褐变,会使面包和煎牛排等食物产生风味。

信息素

2-异丁基噻唑在生物学上起着信息素的作用 . 信息素是能够像激素一样在分泌个体体外起作用的化学物质,从而影响接受个体的行为。这表明它在动物行为研究和害虫防治方面具有潜在的应用价值。

化学合成

由于其特定的化学结构(1,3-噻唑,其中位置 2 上的氢原子被异丁基取代 ),2-异丁基噻唑可作为构建模块用于合成更复杂的化合物。

动物行为研究

在某些物种的眶前腺分泌物中发现了 2-异丁基噻唑 . 这表明它可以用于动物行为研究,特别是在气味标记和交流方面。

安全和危害

2-Isobutylthiazole is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

属性

IUPAC Name

2-(2-methylpropyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPVUVUNJQERIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025653
Record name 2-Isobutylthiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; odour of tomato leaves
Record name 2-Isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble water; Soluble in fats, Miscible at room temperature (in ethanol)
Record name 2-Isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.993-0.997
Record name 2-Isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

18640-74-9
Record name 2-Isobutylthiazole
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Record name 2-Isobutyl-1,3-thiazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ISOBUTYLTHIAZOLE
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Record name Thiazole, 2-(2-methylpropyl)-
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Record name 2-Isobutylthiazole
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Record name 2-isobutylthiazole
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Record name 2-ISOBUTYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-(2-Methylpropyl)thiazole
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-isobutylthiazole in tomato flavor?

A1: 2-Isobutylthiazole is a key aroma compound in tomatoes, contributing to the characteristic "green" and "tomato-like" odor. [, , , , , , , , ] Its concentration significantly influences consumer preference, with higher levels often associated with less preferred cultivars. [, , , , ]

Q2: How does the tomato matrix influence the volatility of 2-isobutylthiazole?

A2: Studies show that the tomato matrix, specifically the presence of CaCl2 used to inhibit enzymatic activity, can significantly reduce the volatility of 2-isobutylthiazole. [] This highlights the importance of considering matrix effects when analyzing aroma compounds.

Q3: Does the ripening stage of tomatoes affect 2-isobutylthiazole concentration?

A3: Yes, the concentration of 2-isobutylthiazole varies significantly throughout the ripening process. [, ] In some cultivars, it peaks at the turning or pink stage, while in others, it continues to increase until the red stage. []

Q4: Can processing methods impact the levels of 2-isobutylthiazole in tomato products?

A4: Yes, processing methods significantly influence 2-isobutylthiazole levels. For example, pulsed electric field (PEF) processing preserves higher levels compared to traditional thermal processing. []

Q5: Are there differences in 2-isobutylthiazole levels between traditional and hybrid tomato cultivars?

A5: Research suggests that traditional tomato cultivars often exhibit higher levels of 2-isobutylthiazole compared to their hybrid counterparts. [, ] This difference contributes to the perception of traditional cultivars having a stronger, more desirable tomato aroma. []

Q6: What is known about the biosynthesis of 2-isobutylthiazole in tomatoes?

A6: 2-Isobutylthiazole is a nitrogenous volatile compound, and its production in tomatoes was recently linked to a cysteine-dependent pathway. [] An enzyme, tetrahydrothiazolidine-4-carboxylic acid N-hydroxylase, catalyzes the formation of 2-isobutylthiazole and other nitrogenous volatiles from cysteine-derived substrates and volatile aldehydes. []

Q7: Is the concentration of 2-isobutylthiazole in tomatoes genetically controlled?

A7: Yes, studies have shown that the concentration of 2-isobutylthiazole is heritable and influenced by a single gene with additive effects. [] This genetic basis opens avenues for breeding programs focused on enhancing tomato flavor.

Q8: How do ethylene and auxin, plant hormones involved in fruit ripening, affect 2-isobutylthiazole production?

A8: Both ethylene and auxin influence the biosynthesis of volatile compounds, including 2-isobutylthiazole, during tomato ripening. [] While ethylene seems to play a more dominant role in the early stages, auxin's influence becomes more pronounced as ripening progresses. []

Q9: Can environmental factors like light impact the levels of 2-isobutylthiazole in tomatoes?

A9: Yes, environmental factors like light spectrum and daily light integral can impact the accumulation of 2-isobutylthiazole in tomato fruits. [] For example, supplementing white light with green light at high intensities has been shown to reduce the percentage of 2-isobutylthiazole in tomato fruits. []

Q10: What analytical techniques are commonly employed to identify and quantify 2-isobutylthiazole in tomatoes?

A10: Several techniques are used, including:

  • Gas Chromatography-Olfactometry (GC-O): This method helps identify and assess the aroma contribution of individual volatiles, including 2-isobutylthiazole, by combining gas chromatography separation with human sensory evaluation. [, , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate and identify volatile compounds based on their mass-to-charge ratio, allowing for the quantification of 2-isobutylthiazole. [, , , ]
  • Solid Phase Microextraction (SPME): This technique is used for the extraction of volatile compounds, including 2-isobutylthiazole, from the headspace of tomatoes prior to analysis by GC-MS. [, , ]
  • Dynamic Headspace (DHS) Analysis: DHS involves purging the headspace above a sample with an inert gas and trapping the volatiles on an adsorbent for subsequent analysis, allowing for a comprehensive profile of volatile compounds including 2-isobutylthiazole. [, , , ]

Q11: What challenges are associated with accurately measuring 2-isobutylthiazole in tomato samples?

A11: Accurately quantifying 2-isobutylthiazole can be challenging due to its volatility and potential interactions with the tomato matrix. [] It is crucial to consider these factors during sample preparation and analysis to ensure accurate results.

Q12: What other applications, beyond flavor, are being explored for 2-isobutylthiazole?

A12: Research on 2-isobutylthiazole extends beyond its role in tomato flavor. Studies are investigating its potential as a green corrosion inhibitor for steel in acidic environments, highlighting its diverse applications in materials science. []

Q13: Has 2-isobutylthiazole been implicated in interactions with biological systems?

A13: Yes, studies show that 2-isobutylthiazole can interact with odorant-binding proteins, like the Cynops pyrrhogaster lipocalin (Cp-Lip1), influencing surface acoustic wave (SAW) propagation velocities. [] This finding has implications for the development of bio-sensors for odorant detection.

Q14: Is there evidence of 2-isobutylthiazole being involved in insect olfaction?

A14: Interestingly, research suggests that 2-isobutylthiazole acts as an odorant ligand for the CquiOR91.2 odorant receptor in the mosquito species Culex quinquefasciatus. [] This highlights the potential ecological roles of this compound and its interaction with insect olfactory systems.

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